Cas no 894002-69-8 (2-ethoxy-N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide)

2-Ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted thiazole moiety. Its structure incorporates a 4-fluorophenyl group and a methyl substituent on the thiazole ring, enhancing its potential for selective binding interactions. The ethoxybenzamide component may contribute to improved solubility and pharmacokinetic properties. This compound is of interest in medicinal chemistry due to its structural complexity, which could be leveraged for targeting specific biological pathways. Its design suggests potential applications in drug discovery, particularly in the development of small-molecule inhibitors or modulators. Further research is required to fully elucidate its pharmacological profile and therapeutic utility.
2-ethoxy-N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide structure
894002-69-8 structure
Product Name:2-ethoxy-N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide
CAS No:894002-69-8
MF:C21H21FN2O2S
MW:384.467047452927
CID:5512520
Update Time:2025-10-30

2-ethoxy-N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-ethoxy-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
    • 2-ethoxy-N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide
    • Inchi: 1S/C21H21FN2O2S/c1-3-26-18-7-5-4-6-17(18)20(25)23-13-12-19-14(2)24-21(27-19)15-8-10-16(22)11-9-15/h4-11H,3,12-13H2,1-2H3,(H,23,25)
    • InChI Key: OLSUEUKJEOPZEO-UHFFFAOYSA-N
    • SMILES: C(NCCC1SC(C2=CC=C(F)C=C2)=NC=1C)(=O)C1=CC=CC=C1OCC

2-ethoxy-N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide Pricemore >>

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Additional information on 2-ethoxy-N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide

Introduction to 2-Ethoxy-N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide (CAS No. 894002-69-8)

2-Ethoxy-N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide is a highly specialized chemical compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 894002-69-8, has garnered attention due to its unique structural properties and potential biological activities. The molecular structure of this compound features a benzamide core linked to a complex side chain containing a thiazole ring and a fluorophenyl group, which contributes to its distinct chemical and pharmacological characteristics.

The synthesis of 2-Ethoxy-N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide involves multiple steps, each requiring precise control of reaction conditions to ensure high yield and purity. The presence of the ethoxy group and the fluorine substituent in the aromatic ring enhances the compound's stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for this compound, facilitating its use in large-scale research projects.

In the realm of pharmaceutical research, 2-Ethoxy-N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide has shown promise as a lead compound for the development of new therapeutic agents. The thiazole moiety is particularly noteworthy, as it is a common structural element in many bioactive molecules known for their antimicrobial, anti-inflammatory, and anticancer properties. Studies have indicated that compounds incorporating thiazole rings often exhibit enhanced binding affinity to biological targets, making them attractive candidates for drug discovery.

The fluorine atom in the phenyl ring of this compound plays a crucial role in modulating its pharmacokinetic properties. Fluorinated aromatic compounds are frequently employed in medicinal chemistry due to their ability to improve metabolic stability, lipophilicity, and overall bioavailability. The specific arrangement of atoms in 2-Ethoxy-N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide may contribute to its potential as an inhibitor of certain enzymes or receptors involved in disease pathways.

Recent research has explored the biological activity of derivatives of this compound, focusing on their interactions with specific proteins and enzymes. For instance, studies have investigated the potential of 2-Ethoxy-N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide as a modulator of kinases and other signaling molecules. Kinases are key players in numerous cellular processes, including cell growth, differentiation, and apoptosis. By targeting these enzymes, researchers aim to develop treatments for cancers and inflammatory diseases.

The benzamide moiety in the compound's structure is another important feature from a pharmacological perspective. Benzamides are known for their diverse biological activities and have been widely used in the development of drugs targeting neurological disorders, pain management, and infections. The combination of a benzamide group with the thiazole and fluorophenyl moieties in 2-Ethoxy-N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide suggests potential applications in multiple therapeutic areas.

In conclusion, 894002-69-8, as the CAS number for 2-Ethoxy-N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable tool for researchers investigating new drug candidates. The ongoing exploration of its biological activities and synthetic pathways underscores its importance in the continued development of innovative therapeutic solutions.

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